molecular formula C6H15ClN2O B3107345 trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride CAS No. 1609407-60-4

trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride

Cat. No.: B3107345
CAS No.: 1609407-60-4
M. Wt: 166.65 g/mol
InChI Key: FTTOLUGZKWPVLP-GEMLJDPKSA-N
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Description

trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrrolidinol ring substituted with methyl and methylamino groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidinol with methylamine under controlled conditions to ensure the trans configuration. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions are crucial to achieving high purity and efficiency in the synthesis process.

Chemical Reactions Analysis

Types of Reactions

trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

Scientific Research Applications

trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to alterations in biochemical pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • trans-1-Methyl-4-(1-methylvinyl)cyclohex-2-en-1-ol
  • trans-1-Isopropyl-4-methylcyclohexane
  • trans-1-Ethyl-4-methylcyclohexane

Uniqueness

trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride stands out due to its unique combination of a pyrrolidinol ring with methyl and methylamino substitutions. This structural configuration imparts distinct chemical and physical properties, making it particularly valuable for specific research and industrial applications.

Properties

CAS No.

1609407-60-4

Molecular Formula

C6H15ClN2O

Molecular Weight

166.65 g/mol

IUPAC Name

(3S,4S)-1-methyl-4-(methylamino)pyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C6H14N2O.ClH/c1-7-5-3-8(2)4-6(5)9;/h5-7,9H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1

InChI Key

FTTOLUGZKWPVLP-GEMLJDPKSA-N

SMILES

CNC1CN(CC1O)C.Cl.Cl

Isomeric SMILES

CN[C@H]1CN(C[C@@H]1O)C.Cl

Canonical SMILES

CNC1CN(CC1O)C.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride
Reactant of Route 2
trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride
Reactant of Route 3
trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride
Reactant of Route 4
trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride
Reactant of Route 5
trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride
Reactant of Route 6
trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride

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